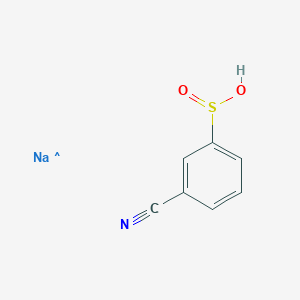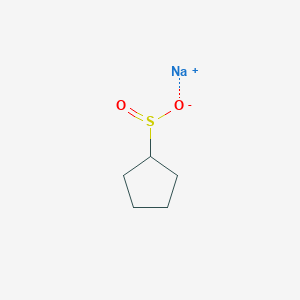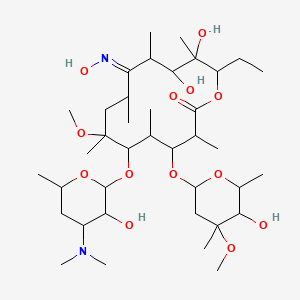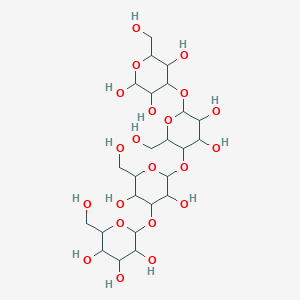
1-Bromo-2,3-dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethylcyclopropane is an organic compound with the molecular formula C5H9Br. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a three-membered cyclopropane ring with two methyl groups and a bromine atom attached to it. The presence of the bromine atom makes it a halogenated cyclopropane, which is of interest in various chemical reactions and applications .
Métodos De Preparación
1-Bromo-2,3-dimethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form cyclopropane rings . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes . Industrial production methods often utilize these reactions under controlled conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common reagents used in these reactions include strong bases like potassium hydroxide for elimination reactions and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies involving the reactivity and stability of cyclopropane rings in biological systems.
Medicine: Research into halogenated cyclopropanes includes their potential use in pharmaceuticals and as intermediates in drug synthesis.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,3-dimethylcyclopropane exerts its effects involves the reactivity of the cyclopropane ring and the bromine atom. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
1-Bromo-2,3-dimethylcyclopropane can be compared with other halogenated cyclopropanes, such as 1-chloro-2,3-dimethylcyclopropane and 1-iodo-2,3-dimethylcyclopropane. These compounds share similar reactivity patterns but differ in their physical properties and reactivity due to the different halogen atoms. The bromine atom in this compound provides a balance between reactivity and stability, making it unique among its counterparts .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.
Propiedades
Fórmula molecular |
C5H9Br |
|---|---|
Peso molecular |
149.03 g/mol |
Nombre IUPAC |
1-bromo-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3 |
Clave InChI |
ZJKDNNBVHLMMHF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)



![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)
![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
![[3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl 2-amino-3-methylbutanoate](/img/structure/B12310091.png)
![5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)


![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
